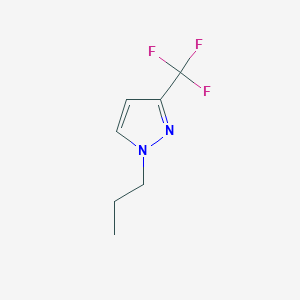

1-Propyl-3-(trifluoromethyl)pyrazole

Vue d'ensemble

Description

1-Propyl-3-(trifluoromethyl)pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a trifluoromethyl group at the 3-position and a propyl group at the 1-position makes this compound unique. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found to show activity against both gram-negative and gram-positive bacteria .

Mode of Action

Pyrazole derivatives are known to undergo alkylation with alkyl iodides in dmf to afford n-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a broad range of pharmacological properties .

Result of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Propyl-3-(trifluoromethyl)pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or β-ketoesters. For instance, a silver-catalyzed reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines can yield 3-trifluoromethylpyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

1-Propyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1-Propyl-3-(trifluoromethyl)pyrazole has been investigated across multiple domains:

Medicinal Chemistry

This compound has shown potential in various pharmacological activities:

- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds derived from pyrazole have been tested for their ability to inhibit inflammation in animal models, showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cancer Research : The compound is being explored for its potential as an enzyme inhibitor in cancer pathways, which could lead to new therapeutic strategies.

Agrochemicals

The application of this compound in agriculture is notable:

- Fungicides and Insecticides : Pyrazole derivatives are being developed as fungicides and insecticides due to their stability and efficacy against pests and pathogens . Research indicates that these compounds can effectively control harmful fungi, enhancing crop protection strategies.

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique properties allow for the development of materials with specific functionalities, which are essential for various industrial applications.

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of pyrazole derivatives, including this compound, which were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that certain derivatives exhibited over 80% inhibition of inflammation compared to standard drugs like ibuprofen .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant inhibition rates against E. coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)pyrazole: Similar structure but lacks the propyl group.

1-Methyl-3-(trifluoromethyl)pyrazole: Similar structure with a methyl group instead of a propyl group.

1-Propyl-5-(trifluoromethyl)pyrazole: Similar structure with the trifluoromethyl group at the 5-position.

Uniqueness

1-Propyl-3-(trifluoromethyl)pyrazole is unique due to the specific positioning of the propyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

1-Propyl-3-(trifluoromethyl)pyrazole is a novel compound belonging to the pyrazole family, notable for its unique structure characterized by a trifluoromethyl group at the 3-position and a propyl group at the 1-position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agrochemical applications.

Pharmacological Significance

This compound exhibits a range of biological activities that are significant in drug discovery. Key findings include:

- Antiparasitic Activity : Research indicates that trifluoromethylated pyrazoles possess antiparasitic properties. For instance, derivatives of pyrazole have been evaluated against Leishmania amazonensis and Trypanosoma cruzi, demonstrating potential effectiveness against these pathogens responsible for leishmaniasis and Chagas disease, respectively .

- Anti-inflammatory and Analgesic Properties : Similar compounds in the pyrazole family, such as celecoxib, have shown anti-inflammatory effects. The presence of a trifluoromethyl group is believed to enhance these pharmacological properties by improving the compound's interaction with biological targets .

- Enzyme Inhibition : The compound is also being investigated for its role as an enzyme inhibitor, which could be pivotal in developing new therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the pyrazole ring can significantly influence biological activity. For example, the introduction of bulky groups at specific positions on the phenyl ring has been correlated with enhanced antiparasitic effects .

| Modification | Effect |

|---|---|

| Bulky groups at para position | Increased antiparasitic activity |

| Trifluoromethyl substitution | Enhanced pharmacological potency |

| Variations in alkyl chain length | Altered bioavailability and metabolic stability |

Case Studies

Several studies have explored the biological activity of this compound:

- Antiparasitic Evaluation : A study synthesized various trifluoromethylated pyrazoles and tested their efficacy against Leishmania species. Results indicated that certain derivatives exhibited significant activity, suggesting a promising avenue for developing new treatments for neglected tropical diseases .

- Inhibitory Effects on Enzymes : Another investigation focused on enzyme inhibition profiles, revealing that modifications to the pyrazole core could enhance binding affinity to specific targets, thus increasing therapeutic potential.

Propriétés

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQAQRWNQZDDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.